![molecular formula C21H15FN2O2 B5668191 2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5668191.png)
2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of fluoro-benzoxazoles and related compounds involves nucleophilic vinylic substitution (S(N)V) reactions, as demonstrated in the preparation of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones from β,β-difluoroenamides. This method leverages the unique electrophilic reactivity provided by the fluorine atoms at the β-position of the enamide moiety, allowing for the formation of these heterocyclic compounds with high efficiency (Meiresonne et al., 2015).
Molecular Structure Analysis
The molecular structure of fluoro-benzamide derivatives often features significant interactions between the fluorine atom and the rest of the molecule, influencing its overall geometry and reactivity. For instance, the crystallographic analysis of various fluoro-benzamide compounds has highlighted the role of fluorine in forming intramolecular rings and chains, which are crucial for the compound's stability and reactivity (Moreno-Fuquen et al., 2022).
Chemical Reactions and Properties
Fluoro-benzamides engage in a variety of chemical reactions, owing to the reactivity of the fluoro group and the benzamide moiety. For example, the Fries rearrangement of certain fluoro-benzamides under catalyst- and solvent-free conditions demonstrates the compound's versatility in synthetic chemistry (Moreno-Fuquen et al., 2019).
properties
IUPAC Name |
2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c1-13-9-10-19-18(11-13)24-21(26-19)14-5-4-6-15(12-14)23-20(25)16-7-2-3-8-17(16)22/h2-12H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKAQGZWBGJWHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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